molecular formula C9H9BrF3N B13682191 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine

1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13682191
M. Wt: 268.07 g/mol
InChI Key: BKDOMIUCOXSDDU-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Amination: The ethanamine side chain can be attached through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of ethanamine.

    4-Bromo-2-(trifluoromethyl)phenol: Contains a phenol group instead of ethanamine.

    4-Bromo-2-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of ethanamine.

Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Its ethanamine side chain also differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3

InChI Key

BKDOMIUCOXSDDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(F)(F)F)N

Origin of Product

United States

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